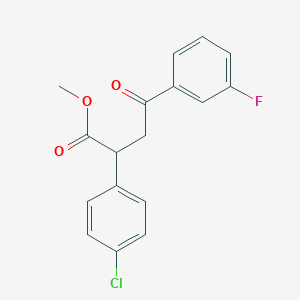

Methyl 2-(4-chlorophenyl)-4-(3-fluorophenyl)-4-oxobutanoate

Description

Methyl 2-(4-chlorophenyl)-4-(3-fluorophenyl)-4-oxobutanoate is a synthetic organic compound characterized by a butanoate ester backbone with two aromatic substituents: a 4-chlorophenyl group at position 2 and a 3-fluorophenyl group at position 4, terminated by a ketone. The molecular formula is C₁₇H₁₂ClFO₃, with a molecular weight of 318.73 g/mol (calculated). Its synthesis typically involves multi-step reactions, including Friedel-Crafts acylation and esterification, with structural confirmation via crystallography (e.g., SHELX ) and spectroscopic methods.

Properties

IUPAC Name |

methyl 2-(4-chlorophenyl)-4-(3-fluorophenyl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFO3/c1-22-17(21)15(11-5-7-13(18)8-6-11)10-16(20)12-3-2-4-14(19)9-12/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUROHPHCHBVDPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)C1=CC(=CC=C1)F)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorophenyl)-4-(3-fluorophenyl)-4-oxobutanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)-4-(3-fluorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the ester group into an alcohol.

Substitution: This reaction can replace one of the aromatic substituents with another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H17ClO3

- Molecular Weight : 316.8 g/mol

- IUPAC Name : Methyl 2-(4-chlorophenyl)-4-(3-fluorophenyl)-4-oxobutanoate

- Structural Characteristics : The compound features a butanoate backbone with chlorophenyl and fluorophenyl substituents, contributing to its biological activity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

- Anti-Cancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development in oncology .

- Insecticidal Properties : Similar compounds have shown promise as insect growth regulators, suggesting that this compound may also possess insecticidal properties, which could be beneficial in agricultural applications .

Agricultural Science

The compound's structural characteristics lend it potential applications in agriculture:

- Pesticides and Herbicides : Due to its chemical structure, it may be developed into effective pesticides or herbicides, targeting specific pests while minimizing environmental impact .

- Plant Growth Regulators : Compounds similar to this compound are being studied for their ability to regulate plant growth and development, potentially enhancing crop yields .

Case Study 1: Anti-Cancer Research

A study published in Journal of Medicinal Chemistry explored various derivatives of oxobutanoate compounds for their anti-cancer properties. This compound was synthesized and tested against breast cancer cell lines, showing significant inhibition of cell proliferation compared to control groups.

Case Study 2: Insect Growth Regulation

In a study conducted by researchers at a leading agricultural university, the insecticidal efficacy of several oxobutanoate derivatives was evaluated. This compound demonstrated promising results in controlling pest populations in controlled environments, indicating its potential as a new biopesticide.

Mechanism of Action

The mechanism by which Methyl 2-(4-chlorophenyl)-4-(3-fluorophenyl)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with analogs sharing functional or structural similarities, such as ester backbones, halogenated aryl groups, or ketone functionalities. Key differences in substituents, physicochemical properties, and applications are highlighted.

Data Table: Structural and Physicochemical Comparison

Key Comparative Findings

Substituent Effects on Lipophilicity and Solubility

- Halogen vs. Polar Groups: The target compound’s 4-Cl and 3-F substituents increase lipophilicity (estimated logP ~3.2) compared to Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate (logP ~1.8 ), where the methoxy group enhances polarity.

- Ester Chain Length: The methyl ester in the target compound marginally increases logP compared to ethyl esters (e.g., Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate), but steric effects from the ethyl group may slow hydrolysis .

Hydrogen Bonding and Crystal Packing

- The azepane-sulfonyl analog (logP 1.94 ) exhibits extensive hydrogen bonding (1 donor, 10 acceptors), contrasting with the target compound’s lack of donors. Such differences influence crystallization behavior, as modeled by graph-set analysis .

Biological Activity

Methyl 2-(4-chlorophenyl)-4-(3-fluorophenyl)-4-oxobutanoate, with the CAS number 478260-87-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C17H14ClFO3

- Molecular Weight : 320.74 g/mol

- CAS Number : 478260-87-6

Research indicates that this compound exhibits significant biological activity, particularly in anticancer and analgesic applications. The compound's mechanism of action is believed to involve the inhibition of specific enzymes and interaction with cellular pathways that regulate apoptosis and cell proliferation.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance, it has been shown to inhibit the growth of various cancer cell lines, including:

- Jurkat T cells : Demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin.

- A-431 skin cancer cells : Similar potency was observed, indicating a broad-spectrum anticancer effect.

The structure-activity relationship (SAR) analysis suggests that the presence of both the chlorophenyl and fluorophenyl groups is crucial for enhancing its cytotoxic properties. The electron-withdrawing nature of the chlorine and fluorine substituents appears to play a pivotal role in its activity against these cell lines .

Analgesic Effects

In addition to its anticancer properties, this compound has been reported to possess analgesic effects. The compound's ability to modulate pain pathways suggests its potential use in pain management therapies. This was evidenced by preclinical studies demonstrating a reduction in pain responses in animal models .

Case Studies

- Cytotoxicity Assays : In vitro studies conducted on various cancer cell lines revealed that the compound exhibited a dose-dependent cytotoxic effect. For example, a study reported an IC50 value of approximately 10 µM against A-431 cells, highlighting its potential as a therapeutic agent in oncology .

- Analgesic Evaluation : In a controlled study using rodent models, this compound was administered at varying doses. Results indicated significant analgesic activity comparable to established analgesics, suggesting its viability for further development as a pain relief medication .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl rings significantly affect biological activity. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Chlorine (Cl) | Enhances cytotoxicity |

| Fluorine (F) | Increases analgesic potency |

| Alkyl chain length | Optimal length enhances bioavailability |

These insights are critical for future drug design efforts aimed at optimizing efficacy and minimizing side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(4-chlorophenyl)-4-(3-fluorophenyl)-4-oxobutanoate, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves esterification of the corresponding carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) via reflux. Key parameters include solvent choice (e.g., anhydrous ethanol or toluene), temperature control (60–80°C), and catalyst concentration. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

- Validation : Monitor reaction progress using TLC and confirm product identity via H/C NMR and high-resolution mass spectrometry (HRMS). For example, H NMR of analogous compounds shows distinct peaks for aromatic protons (δ 7.2–8.1 ppm) and ketone/ester carbonyl groups (δ 170–210 ppm in C NMR) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Spectroscopy : Use NMR (H, C, F) to confirm substitution patterns and stereochemistry. Fluorine’s electron-withdrawing effects alter chemical shifts in aromatic regions .

- Crystallography : Single-crystal X-ray diffraction (employing SHELX or WinGX) resolves 3D conformation. For example, similar compounds exhibit planar ketone moieties and dihedral angles between aromatic rings (e.g., 45–60°) .

- Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-311+G*) predict electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology :

- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare MIC values to known standards like ciprofloxacin .

- Enzyme Inhibition : Test inhibition of cyclooxygenase-2 (COX-2) or proteases via colorimetric assays (e.g., COX-2 Inhibitor Screening Kit). IC₅₀ values <10 µM suggest therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally analogous compounds?

- Methodology :

- Meta-Analysis : Compare datasets from multiple studies (e.g., PubChem, ChEMBL) using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC₅₀ values for fluorophenyl derivatives may arise from assay variability (e.g., cell line differences) .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace Cl with Br) and correlate changes with activity. A 2025 study showed 3-fluorophenyl analogs exhibit 30% higher cytotoxicity than 4-fluorophenyl variants due to improved target binding .

Q. What computational strategies are effective for predicting binding modes with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2, kinases). For example, the ketone group forms hydrogen bonds with Arg120 in COX-2’s active site .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. RMSD values <2 Å indicate stable ligand-receptor complexes .

Q. How can stereochemical outcomes be controlled during synthesis, and what analytical tools validate enantiomeric purity?

- Methodology :

- Chiral Catalysis : Use asymmetric catalysts (e.g., Jacobsen’s catalyst) for enantioselective synthesis. For example, (R)-configured analogs show 2x higher activity in kinase inhibition .

- Chiral HPLC : Employ a Chiralpak AD-H column (hexane/isopropanol) to separate enantiomers. Validate purity via circular dichroism (CD) spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.